molecular formula C11H11ClFNOS B2383764 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one CAS No. 871673-14-2

2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one

Cat. No.: B2383764
CAS No.: 871673-14-2
M. Wt: 259.72
InChI Key: HRCDRXQTRIPZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one is an organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one typically involves the reaction of 2-fluorobenzaldehyde with thiazolidine-2-thione in the presence of a base, followed by chlorination. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one include:

Properties

IUPAC Name

2-chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNOS/c12-7-10(15)14-5-6-16-11(14)8-3-1-2-4-9(8)13/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCDRXQTRIPZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)CCl)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.